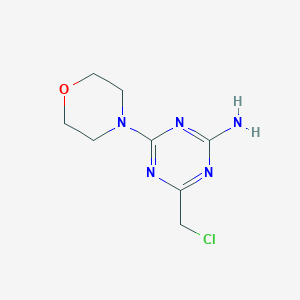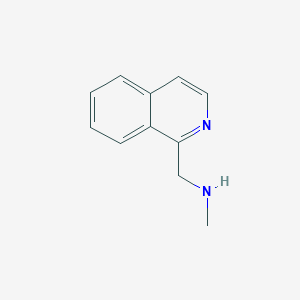
Isoquinolin-1-ylmethyl-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-1-ylmethyl-methyl-amine is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinolin-1-ylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalytic processes. For example, the Ir(III)-catalyzed C-H/N-O annulation of arylketoxime and internal alkyne is a notable method that does not require an oxidant . These methods are designed to maximize yield and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolin-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or metal hydrides are typical.
Substitution: Halogens, alkylating agents, and nucleophiles are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Isoquinolin-1-ylmethyl-methyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: The compound is a precursor for various pharmaceuticals, including drugs targeting neurological disorders.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of isoquinolin-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing pathways related to neurotransmission and cellular signaling . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Papaverine: An isoquinoline alkaloid used as a vasodilator.
Uniqueness
Isoquinolin-1-ylmethyl-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a versatile compound in research and industry .
Eigenschaften
IUPAC Name |
1-isoquinolin-1-yl-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPPUPMDRRQNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597588 |
Source


|
| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-92-8 |
Source


|
| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
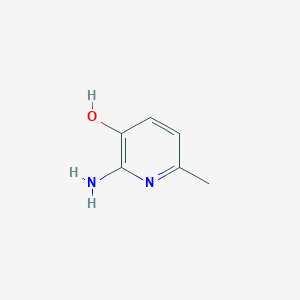
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)
![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)
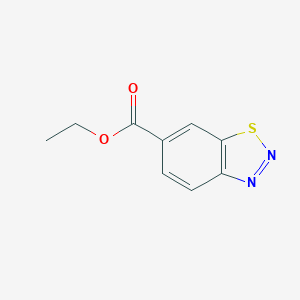
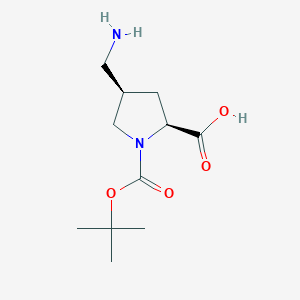
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
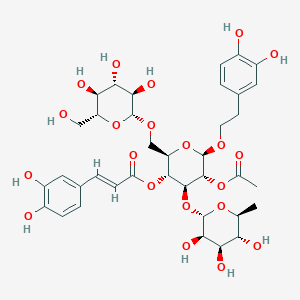
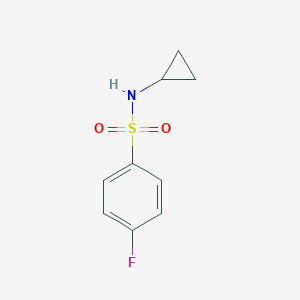
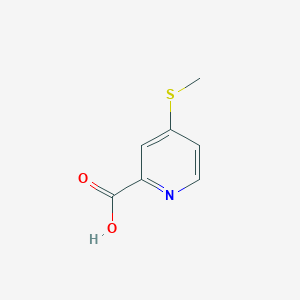
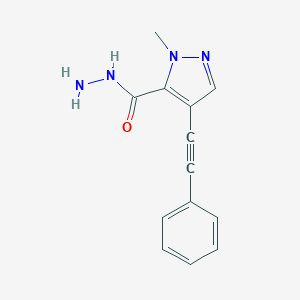
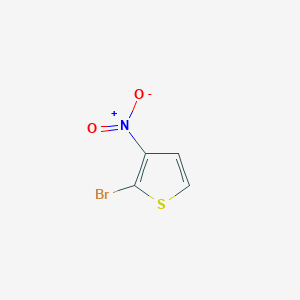
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
